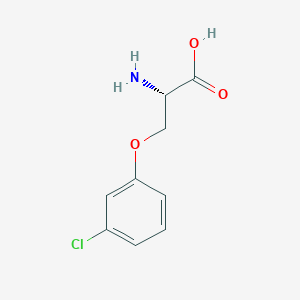

O-(3-Chlorophenyl)-L-serine

Description

O-(3-Chlorophenyl)-L-serine is an L-serine derivative where the hydroxyl group is substituted with a 3-chlorophenyl moiety. The 3-chlorophenyl group introduces steric bulk, electron-withdrawing effects (due to chlorine), and aromaticity, which may influence solubility, stability, and biological interactions. Below, we compare this compound with structurally related derivatives, leveraging data from analogous systems.

Properties

IUPAC Name |

(2S)-2-amino-3-(3-chlorophenoxy)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c10-6-2-1-3-7(4-6)14-5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQQROGIJEBVHCF-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)OCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)OC[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(3-Chlorophenyl)-L-serine typically involves the protection of the hydroxyl group of L-serine, followed by the introduction of the 3-chlorophenyl group. One common method involves the use of a protecting group such as tert-butyldimethylsilyl (TBDMS) to protect the hydroxyl group. The protected serine is then reacted with 3-chlorophenylboronic acid in the presence of a palladium catalyst to form the desired product. The reaction conditions usually include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: O-(3-Chlorophenyl)-L-serine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group of the serine moiety can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

Substitution: Nucleophiles like ammonia (NH₃) or sodium thiolate (NaS⁻) can be used under basic conditions.

Major Products:

Oxidation: Formation of 3-chlorophenylglyoxylate.

Reduction: Formation of 3-chlorophenylserinol.

Substitution: Formation of 3-aminophenyl-L-serine or 3-thiophenyl-L-serine.

Scientific Research Applications

O-(3-Chlorophenyl)-L-serine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of O-(3-Chlorophenyl)-L-serine involves its interaction with specific molecular targets, such as enzymes and receptors. The 3-chlorophenyl group can enhance the binding affinity of the compound to these targets, leading to inhibition or activation of their biological functions. The serine moiety can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex.

Comparison with Similar Compounds

O-(2,3-Difluorophenyl)-L-Serine

- Substituent : 2,3-Difluorophenyl group.

- Properties :

- Key Difference : Fluorine’s higher electronegativity compared to chlorine may enhance solubility and metabolic stability.

O-(5-Isoxazolyl)-L-Serine

- Substituent : 5-Isoxazolyl heterocycle.

- Synthesis: Mitsunobu reaction between isoxazolin-5-one and N-Boc-L-serine tert-butyl ester .

- Properties :

- Key Difference : Isoxazole’s nitrogen/oxygen atoms introduce distinct electronic effects compared to chlorophenyl’s halogen.

O-(n-Octanoyl)-L-Serine

- Substituent: n-Octanoyl (fatty acid) chain.

- Properties: Conformational Behavior: Forms stable complexes with cavitands, stabilizing non-native conformations . Biological Role: Component of ghrelin, a hormone regulating appetite .

- Key Difference : The aliphatic chain increases lipophilicity, contrasting with the aromatic, rigid chlorophenyl group.

O-(3,4-Dihydroxyphenylpropanoyl)-L-Serine Derivatives

- Substituent: Propanoyl-linked 3,4-dihydroxyphenyl group.

- Synthesis : Lipophilization of dihydrocaffeic acid with serine esters .

- Properties: Antioxidant Activity: Enhanced oxidative stability in heterogeneous systems due to phenolic hydroxyl groups . Partition Coefficient: Improved octanol/water partitioning compared to non-lipidated analogs .

- Key Difference : The dihydroxyphenyl group provides antioxidant capacity, absent in chlorophenyl derivatives.

O-Benzyl-L-Serine

- Substituent : Benzyl group.

- Properties :

- Key Difference : Benzyl’s bulkiness may hinder biological membrane permeability compared to smaller chlorophenyl.

Data Table: Key Properties of O-Substituted L-Serine Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.